molecular formula C6H6BrNO B090738 3-Bromo-2-hydroxy-5-methylpyridine CAS No. 17282-02-9

3-Bromo-2-hydroxy-5-methylpyridine

Cat. No. B090738
CAS RN: 17282-02-9
M. Wt: 188.02 g/mol
InChI Key: KHBRMXVUQOVORD-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-5-methylpyridine is a brominated derivative of hydroxypyridine, which is a class of compounds known for their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and hydroxyl groups in the molecule allows for further functionalization and the formation of complex structures, making it a valuable intermediate in organic synthesis .

Synthesis Analysis

The synthesis of brominated pyridines can be achieved through various methods. For instance, the selective synthesis of brominated bipyridines has been reported through direct bromination of bipyridine hydrobromide salts or by radical decarboxylative bromination of corresponding acid chlorides . Another efficient synthesis approach for brominated pyridine derivatives involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by regioselective methoxylation and bromination steps . Additionally, the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine has been described, showcasing the reactivity of bromine atoms in such compounds .

Molecular Structure Analysis

The molecular structure of brominated pyridines can be complex and is often determined using techniques such as single-crystal X-ray diffraction. For example, a Schiff base compound with a bromo and chloro substituent on a salicylidene amino moiety linked to a methylpyridine was characterized, revealing a nearly coplanar arrangement of the benzene and pyridine rings . Theoretical investigations using methods like Density Functional Theory (DFT) and Hartree-Fock (HF) have been employed to optimize the molecular structures of brominated hydroxypyridines, calculate molecular electrostatic potentials, and analyze frontier orbital gaps .

Chemical Reactions Analysis

Brominated pyridines can undergo various chemical reactions due to the presence of reactive sites. For instance, 3-hydroxypyridine can participate in 1,3-dipolar and Michael additions, which can be thermally reversed, leading to the preparation of brominated derivatives . The reactivity of bromine atoms in these compounds allows for the preparation of diverse derivatives, as demonstrated by the synthesis of multiple bromoderivatives of 3-hydroxypyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-hydroxy-5-methylpyridine and its derivatives can be studied using various spectroscopic techniques and computational methods. The thermodynamic functions of these compounds can be reported using spectroscopic data and statistical methods, revealing correlations with temperature . The molecular docking studies can also provide insights into the biological activity of these molecules as potential bromodomain inhibitors, with calculations of minimum binding energies with targeted receptors .

Scientific Research Applications

Organic Synthesis

  • Field : Organic Chemistry
  • Application : 2-Hydroxy-5-methylpyridine, a compound closely related to 3-Bromo-2-hydroxy-5-methylpyridine, is used for the diastereoselective preparation of cyclobutane-fused pyridinyl sulfonyl fluorides .

Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

  • Field : Medicinal and Pharmaceutical Chemistry
  • Application : An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .
  • Method : The synthesis avoids the use of palladium as a catalyst and is more diverse and versatile. Using this optimized protocol, both enantiomers of potent inhibitor 3 were synthesized .
  • Results : Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .

Safety And Hazards

3-Bromo-2-hydroxy-5-methylpyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .

Future Directions

3-Bromo-2-hydroxy-5-methylpyridine has been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . This suggests potential applications in the development of treatments for diseases such as rheumatoid arthritis, psoriasis, and neurodegenerative diseases .

properties

IUPAC Name

3-bromo-5-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBRMXVUQOVORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395569
Record name 3-Bromo-2-hydroxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-hydroxy-5-methylpyridine

CAS RN

17282-02-9
Record name 3-Bromo-2-hydroxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-hydroxy-5-methylpyridine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Methyl-2(1H)-pyridinone (50 g, 0.46 mol) was suspended in dichloromethane (500 mL). N-bromosuccinimide (82 g, 0.46 mol) was added in portions with cooling. Addition was finished after 15 min; the mixture was stirred for 1 h at room temperature and afterwards partitioned between dichloromethane and water. Organic phases were pooled, dried with Na2SO4 and the solvent was evaporated. The residue was purified by crystallization from ethyl acetate to yield 55 g of the title compound as a light yellow solid, mp 156-161° C.
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